3'-O-Méthyladénosine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3'-O-Methyladenosine involves several chemical steps, starting from precursor molecules such as adenosine or related compounds. Saito and Fujii (1979) detailed a method for synthesizing 3-methyladenosine, a closely related compound, by methylation of specific precursors followed by hydrogenolysis and cyclization (Saito & Fujii, 1979). This process highlights the complexity of synthesizing methylated adenosine derivatives.

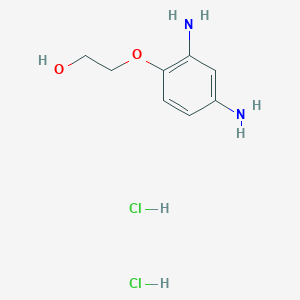

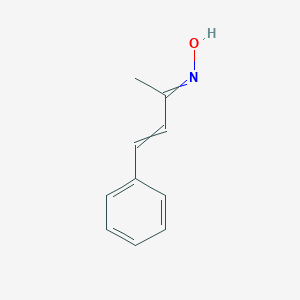

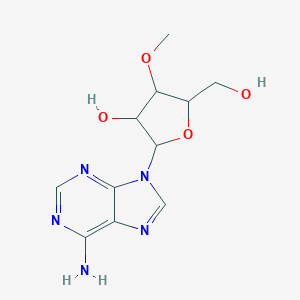

Molecular Structure Analysis

The molecular structure of 3'-O-Methyladenosine is critical for understanding its chemical behavior and biological function. Studies have shown that modifications like methylation can significantly impact the nucleoside's properties, such as its stability and interaction with other molecules. Fujii et al. (1989) provided insights into the structural aspects of 3-methyladenosine, emphasizing its instability under various conditions, which is pivotal for comprehending the behavior of 3'-O-Methyladenosine in biological systems (Fujii, Saito, & Nakasaka, 1989).

Chemical Reactions and Properties

The chemical reactivity of 3'-O-Methyladenosine is an area of interest, particularly its potential for hydrolysis and interaction with other molecules. The compound's methyl group impacts its chemical reactions, influencing how it participates in biochemical pathways. The synthesis and hydrolysis processes described by Saito and Fujii (1979) illustrate the compound's reactivity and provide a foundation for understanding its role in biological systems (Saito & Fujii, 1979).

Applications De Recherche Scientifique

Modifications de l'ARN

La 3’-O-Méthyladénosine est l'une des modifications d'ARN les plus abondantes . Elle fait partie d'un groupe de modifications épigénétiques réversibles dans les ARN eucaryotes . Ces modifications ne sont pas invariables, ce qui signifie qu'elles peuvent changer dans différentes conditions .

Recherche sur le cancer

Les modifications de la méthyladénosine, y compris la 3’-O-Méthyladénosine, jouent un rôle crucial dans la recherche sur le cancer . Elles offrent des possibilités pour la thérapie du cancer . Par exemple, les changements dans ces modifications peuvent réguler la progression du cancer en interférant avec l'épissage, la localisation, la traduction et la stabilité des ARNm .

Régulation des ARN non codants

Les modifications de la méthyladénosine exercent également des effets régulateurs sur les ARN non codants dans la progression du cancer . Cela signifie qu'elles peuvent influencer la façon dont ces ARN fonctionnent et interagissent avec d'autres molécules, ce qui peut avoir des implications importantes pour la compréhension et le traitement du cancer .

Infections virales

La modification de l'ARN N6-méthyladénosine (m6A), qui est liée à la 3’-O-Méthyladénosine, est apparue comme un facteur important influençant la trajectoire des infections virales . Comprendre son rôle lors de l'infection virale est primordial

Mécanisme D'action

Target of Action

3’-O-Methyladenosine is an antiviral compound with inhibitory activity against West Nile Virus . It primarily targets adenosine deaminase type VII , inhibiting its activity . Adenosine deaminase is an enzyme involved in purine metabolism, which is essential for the proliferation and survival of cells.

Mode of Action

It is known to interact with its target, adenosine deaminase, inhibiting its activity . This interaction may result in changes in the metabolic pathways involving adenosine, potentially affecting the replication of certain viruses.

Biochemical Pathways

3’-O-Methyladenosine affects the biochemical pathways involving adenosine. By inhibiting adenosine deaminase, it may alter the metabolism of adenosine and other purines . This could potentially disrupt the replication of certain viruses, such as the West Nile Virus .

Result of Action

The primary result of 3’-O-Methyladenosine’s action is the inhibition of adenosine deaminase, which may disrupt the replication of certain viruses . This could potentially lead to a decrease in viral load and an improvement in symptoms in individuals infected with these viruses.

Orientations Futures

Research on 3’-O-Methyladenosine methylation has recently increased due to its important role in regulating cancer progression . It has been associated with the development or suppression of various types of cancer, including prostate cancer . The potential clinical value of exploiting 3’-O-Methyladenosine modification as an early diagnostic marker in cancer diagnosis and therapeutics is being discussed .

Propriétés

IUPAC Name |

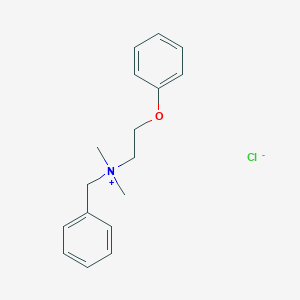

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAFZRROCNNRFK-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-O-Methyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

10300-22-8 | |

| Record name | 3′-O-Methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10300-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-O-Methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010300228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-O-Methyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.